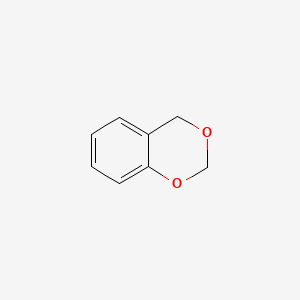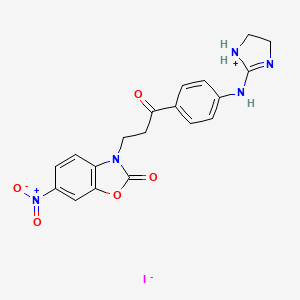
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride is a synthetic compound that belongs to the class of bicyclic piperazine derivatives. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and central nervous system effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core is synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by a series of functional group transformations.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with the bicyclic core.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of N-substituted piperazine derivatives
Applications De Recherche Scientifique
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its effects on the central nervous system, including potential use as an analgesic or anesthetic.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In the central nervous system, it may modulate neurotransmitter receptors, leading to analgesic or anesthetic effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed to involve inhibition of key enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(p-Chlorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride
- 2-(4-(p-Methylphenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride
Uniqueness
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and pharmacokinetic properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins.
Propriétés
Numéro CAS |
36524-92-2 |
|---|---|
Formule moléculaire |
C19H26ClFN2O |
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
2-[4-(4-fluorophenyl)piperazin-1-ium-1-yl]bicyclo[3.3.1]nonan-9-one;chloride |
InChI |
InChI=1S/C19H25FN2O.ClH/c20-15-5-7-16(8-6-15)21-10-12-22(13-11-21)18-9-4-14-2-1-3-17(18)19(14)23;/h5-8,14,17-18H,1-4,9-13H2;1H |
Clé InChI |
OOULBTMKLXHIAB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C(C1)C2=O)[NH+]3CCN(CC3)C4=CC=C(C=C4)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


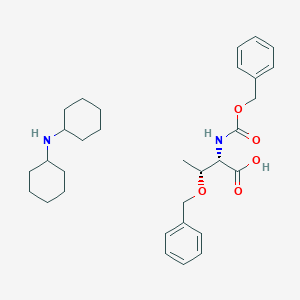
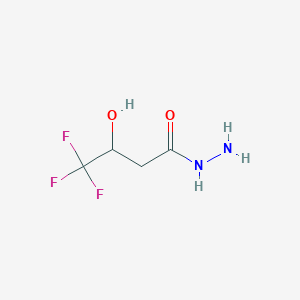
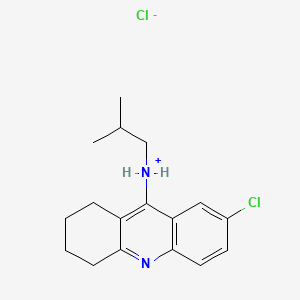
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)

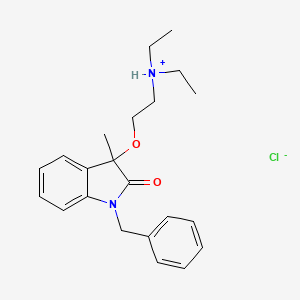
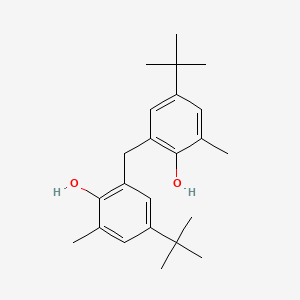
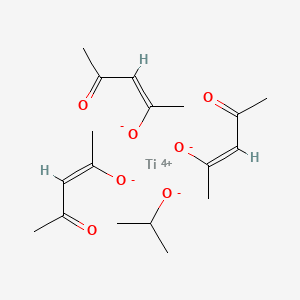
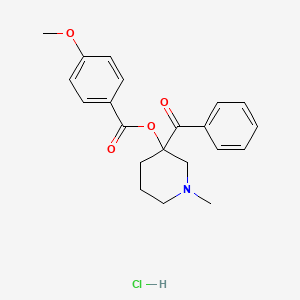
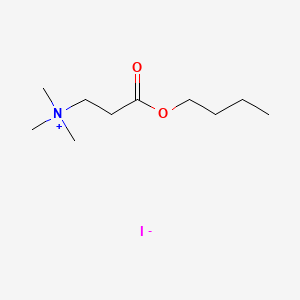
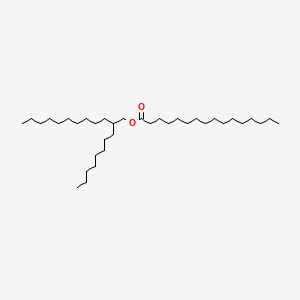
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
